Octadecyl fumarate Octadecyl fumarate Octadecyl fumarate, also known as monostearyl fumarate, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Octadecyl fumarate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Octadecyl fumarate has been primarily detected in urine. Within the cell, octadecyl fumarate is primarily located in the membrane (predicted from logP) and cytoplasm.
Brand Name: Vulcanchem
CAS No.: 2424-62-6
VCID: VC21143839
InChI: InChI=1S/C22H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-22(25)19-18-21(23)24/h18-19H,2-17,20H2,1H3,(H,23,24)
SMILES: CCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)O
Molecular Formula: C22H40O4
Molecular Weight: 368.5 g/mol

Octadecyl fumarate

CAS No.: 2424-62-6

Cat. No.: VC21143839

Molecular Formula: C22H40O4

Molecular Weight: 368.5 g/mol

* For research use only. Not for human or veterinary use.

Octadecyl fumarate - 2424-62-6

Specification

CAS No. 2424-62-6
Molecular Formula C22H40O4
Molecular Weight 368.5 g/mol
IUPAC Name 4-octadecoxy-4-oxobut-2-enoic acid
Standard InChI InChI=1S/C22H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-22(25)19-18-21(23)24/h18-19H,2-17,20H2,1H3,(H,23,24)
Standard InChI Key MHQJUHSHQGQVTM-UHFFFAOYSA-N
Isomeric SMILES CCCCCCCCCCCCCCCCCCOC(=O)/C=C\C(=O)O
SMILES CCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)O
Canonical SMILES CCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)O
Melting Point 93-94°C

Introduction

Chemical Structure and Identification

Octadecyl fumarate, also known as monostearyl fumarate, possesses a distinctive chemical structure that determines its properties and applications. The compound features a long hydrocarbon chain connected to a fumarate group, creating a molecule with both lipophilic and hydrophilic regions.

The chemical structure of octadecyl fumarate includes a carboxylic acid group and an ester linkage, with the fumarate component containing a carbon-carbon double bond in the trans configuration . This specific arrangement influences its chemical reactivity, physical properties, and behavior in various systems.

Key identification parameters for octadecyl fumarate include:

ParameterInformation
Common NameOctadecyl fumarate
IUPAC Name(2Z)-4-(octadecyloxy)-4-oxobut-2-enoic acid
Chemical FormulaC₂₂H₄₀O₄
CAS Registry Number1741-93-1
Average Molecular Mass368.551 g/mol
Monoisotopic Mass368.293 g/mol
InChI KeyMHQJUHSHQGQVTM-HNENSFHCSA-N
SMILESCCCCCCCCCCCCCCCCCCOC(=O)\C=C/C(O)=O

The molecule's structure can be described as consisting of three main components: the octadecyl chain (C₁₈H₃₇), the fumarate moiety (C₄H₃O₄), and the ester linkage connecting them. This arrangement provides octadecyl fumarate with its characteristic amphiphilic nature, having both hydrophobic and hydrophilic regions that influence its behavior in different environments .

Physical and Chemical Properties

The physical and chemical properties of octadecyl fumarate are largely determined by its molecular structure, particularly the long hydrocarbon chain and the functional groups present. These properties dictate its behavior in various applications and systems.

Physical Properties

The physical properties of octadecyl fumarate are summarized in the following table:

PropertyValue
Physical State at Room TemperatureSolid
AppearanceWhite to off-white solid
Melting Point93-94°C
Water SolubilityPractically insoluble (≈6.72×10⁻⁵ g/L)
Solubility in Organic SolventsSoluble in methanol and other organic solvents
Heavy Atom Count26
Rotatable Bond Count20
Polar Surface Area63.6 Ų

Chemical Properties

The chemical properties of octadecyl fumarate are influenced by its functional groups, particularly the carboxylic acid and ester moieties, as well as the carbon-carbon double bond in the fumarate portion.

Key chemical properties include:

PropertyValue
XLogP38.6
Hydrogen Bond Acceptor Count4
Hydrogen Bond Donor Count1
Physiological Charge-1
pKa (Strongest Acidic)3.15
pKa (Strongest Basic)-6.84
Refractivity107.66
Rule of Five Compliance0 (does not comply)

The high LogP value (8.6) indicates significant lipophilicity, consistent with the compound's poor water solubility . The presence of both hydrogen bond acceptors (4) and donors (1) provides potential for intermolecular interactions, which may be relevant for its behavior in biological systems and formulations.

The carboxylic acid group (pKa ≈ 3.15) contributes to the acidic character of octadecyl fumarate, which may influence its reactivity and interactions with other components in formulations . The carbon-carbon double bond in the fumarate portion represents a site of potential reactivity, particularly for addition reactions and polymerization processes .

Classification and Chemical Taxonomy

Octadecyl fumarate belongs to a specific category of organic compounds based on its structural features and chemical composition. Understanding its classification helps in predicting its properties, behavior, and potential applications.

According to established chemical taxonomy systems, octadecyl fumarate is classified as follows:

Classification LevelCategory
KingdomOrganic compounds
Super ClassLipids and lipid-like molecules
ClassFatty Acyls
Sub ClassFatty acid esters
Direct ParentFatty acid esters
Molecular FrameworkAliphatic acyclic compounds

As a fatty acid ester, octadecyl fumarate represents a carboxylic ester derivative of a fatty acid . The long hydrocarbon chain (octadecyl group) provides its lipid-like characteristics, while the fumarate portion contributes to its specific chemical reactivity and physical properties.

This classification is important for understanding the compound's behavior in biological systems, its interactions with other molecules, and its potential applications in various industries. The lipid-like nature influences its solubility, membrane interactions, and behavior in pharmaceutical formulations, while the ester and carboxylic acid functionalities affect its chemical reactivity and potential for degradation .

Applications and Uses

Octadecyl fumarate and its derivatives find applications across multiple industries, leveraging their unique chemical and physical properties. These applications span pharmaceutical formulations, food technology, and materials science research.

Pharmaceutical Applications

In pharmaceutical formulations, octadecyl fumarate and particularly its sodium salt serve important functions:

  • Tablet and Capsule Lubricant: Used at concentrations of 0.5-2.0% w/w, it reduces friction between tablets and die walls during compression, facilitating the manufacturing process .

  • Anti-adherent Agent: Helps prevent adhesion of tablet material to punches and die walls, reducing manufacturing issues like sticking and picking .

  • Alternative to Magnesium Stearate: Overcomes limitations associated with traditional lubricants, including excessive lubrication and potential negative effects on drug release .

  • Dissolution Enhancer: In some formulations, it can improve the dissolution properties of tablets compared to other lubricants, potentially enhancing bioavailability .

The sodium salt form (sodium stearyl fumarate) is particularly valued in pharmaceutical applications due to its water solubility, which can be advantageous for certain formulations .

Food Technology Applications

In food technology, derivatives of octadecyl fumarate, particularly the sodium salt, serve various functional roles:

  • Dough Conditioner: Used in yeast-raised baked goods to improve dough handling properties and final product quality .

  • Conditioning Agent: Applied in dehydrated potatoes and other processed foods to maintain desired texture and quality .

  • Stabilizing Agent: Provides stability to food formulations by preventing unwanted physical or chemical changes .

  • Maturing and Bleaching Agent: Contributes to desired color and texture development in certain food products .

The sodium salt is regulated under various food safety provisions, including FDA 21 CFR 172.826, which establishes its safety for use in food applications .

Materials Science and Research Applications

Octadecyl fumarate has been studied for specialized applications in materials science:

  • Langmuir-Blodgett Films: The compound can self-assemble into ordered structures at the molecular level when deposited as thin films, enabling the creation of well-defined molecular arrangements on substrates.

  • Polymerization Studies: Research has investigated the polymerization behavior of octadecyl fumarate in organized systems, particularly in multilayer arrangements .

  • Nanomaterials Development: The ability to form ordered structures makes octadecyl fumarate potentially valuable for the development of nanoscale materials with specific properties .

  • Model Compound for Surfactant Behavior: The amphiphilic nature of octadecyl fumarate makes it useful for studying the behavior of surfactants at interfaces.

These diverse applications highlight the versatility of octadecyl fumarate and its derivatives, demonstrating their value across multiple industries and research fields.

Research Findings and Studies

Scientific research on octadecyl fumarate has explored various aspects of its behavior, properties, and potential applications. Key research findings provide insights into the compound's utility in different fields.

Structural Organization Studies

Research has demonstrated that octadecyl fumarate can self-assemble into ordered structures when deposited as thin films. This property arises from the amphiphilic nature of the molecule, with the hydrophobic octadecyl chain and the hydrophilic fumarate group organizing themselves at interfaces.

The ability to form such ordered structures is valuable for:

  • Understanding fundamental principles of molecular self-assembly

  • Developing functional materials with specific properties

  • Creating model systems for studying interfacial phenomena

These studies contribute to the broader field of supramolecular chemistry and may lead to applications in sensors, electronic devices, and other advanced technologies.

Polymerization Research

A significant area of research involves the polymerization behavior of octadecyl fumarate, particularly in organized systems. A notable study, "Polymerization of Cadmium Octadecylfumarate in Multilayers" (published in Macromolecules in 1977), investigated how the compound polymerizes when arranged in multilayer structures .

This research demonstrated:

  • The feasibility of controlled polymerization in structured environments

  • The influence of molecular organization on polymerization kinetics and products

  • Potential for creating polymeric materials with defined architectures

Another related study, "Radiation-induced solid state polymerization of oriented ultrathin films of octadecylacrylamide" (published in Thin Solid Films in 1980), suggests similar radiation-induced polymerization approaches might be applicable to octadecyl fumarate systems .

Structure-Property Relationship Investigations

Research examining the relationship between the structure of octadecyl fumarate and its properties has contributed to understanding:

  • How the carbon chain length affects physical properties

  • The influence of the trans configuration of the double bond on molecular packing

  • Structure-dependent thermal behavior

  • The role of functional groups in determining solubility and reactivity

These investigations provide fundamental knowledge that supports the development of new applications and the optimization of existing ones.

Related Compounds

Several compounds are structurally related to octadecyl fumarate, sharing similar features and, in some cases, applications. Understanding these relationships helps to contextualize octadecyl fumarate within a broader family of compounds.

Sodium Octadecyl Fumarate

The most closely related compound is sodium octadecyl fumarate (sodium stearyl fumarate), which is the sodium salt of octadecyl fumarate. This compound has the molecular formula C₂₂H₃₉NaO₄ and a molecular weight of 390.53 g/mol .

Sodium octadecyl fumarate differs from octadecyl fumarate in several key properties:

  • Melting point >196°C (decomposition)

  • Boiling point of approximately 483.4°C at 760 mmHg

  • Flash point of 153.5°C

  • Slightly different solubility profile (practically insoluble in water, slightly soluble in methanol, practically insoluble in acetone and anhydrous ethanol)

The sodium salt is more commonly used in commercial applications, particularly in pharmaceutical formulations and food technology, due to its specific functional properties .

Nomenclature Variations

Several names are used to refer to octadecyl fumarate or closely related compounds:

Alternative NameRelationship to Octadecyl Fumarate
Monostearyl fumarateAlternative name for octadecyl fumarate
Octadecyl hydrogen fumarateAlternative name emphasizing the acidic hydrogen
Fumaric acid octadecyl esterAlternative name focusing on the ester relationship

These variations in nomenclature reflect different approaches to naming the same compound or very similar compounds, emphasizing different structural aspects or functional groups.

Structurally Similar Compounds

Other compounds that share structural similarities with octadecyl fumarate include:

  • Fumaric acid, octadecyl trans-hex-3-enyl ester: A related compound with additional unsaturation in the alkyl chain .

  • Octadecyl maleate: The cis isomer of octadecyl fumarate, where the double bond in the acid portion has the cis configuration rather than trans.

  • Other alkyl fumarates: Compounds where the octadecyl group is replaced by other alkyl chains of varying lengths, such as hexadecyl fumarate (C₁₆) or eicosyl fumarate (C₂₀).

These structurally similar compounds may share certain properties with octadecyl fumarate but can exhibit significant differences in physical behavior, reactivity, and applications due to variations in chain length, degree of unsaturation, or isomeric configuration.

Future Perspectives

The ongoing investigation of octadecyl fumarate suggests several promising directions for future research and application development:

  • Advanced Materials Development: Further exploration of self-assembly properties could lead to novel nanomaterials with applications in electronics, sensors, and biomedical devices.

  • Pharmaceutical Applications: Development of drug delivery systems that utilize the amphiphilic nature of octadecyl fumarate to enhance solubility or control release of active pharmaceutical ingredients.

  • Green Chemistry Approaches: Investigation of more sustainable synthesis methods using renewable feedstocks or environmentally friendly catalysts.

  • Structure-Property Relationship Studies: Deeper understanding of how structural modifications affect properties and performance, potentially leading to designer molecules with optimized characteristics for specific applications.

  • Combination with Other Technologies: Integration with emerging technologies like 3D printing, microfluidics, or artificial intelligence-guided formulation development.

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